
Pde4-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde4-IN-3 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are a group of compounds that inhibit the activity of the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate. By inhibiting this enzyme, phosphodiesterase 4 inhibitors increase the levels of cyclic adenosine monophosphate within cells, leading to various physiological effects. These compounds have been investigated for their potential therapeutic applications in a range of diseases, including inflammatory diseases, respiratory diseases, and neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and ensuring compliance with regulatory standards. The industrial production process may also involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pde4-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pde4-IN-3 is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate levels.
Biology: In biological research, this compound is used to investigate the role of cyclic adenosine monophosphate in cellular signaling pathways and its impact on various physiological processes.
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating inflammatory diseases, respiratory diseases, and neurological disorders.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting phosphodiesterase 4 for the treatment of various diseases
Wirkmechanismus
Pde4-IN-3 exerts its effects by inhibiting the activity of the enzyme phosphodiesterase 4. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate within cells. Cyclic adenosine monophosphate acts as a second messenger in various cellular signaling pathways, regulating processes such as secretion, contraction, metabolism, and growth. By increasing cyclic adenosine monophosphate levels, this compound modulates the expression of genes and proteins involved in inflammation, immune response, and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
Pde4-IN-3 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds inhibit phosphodiesterase 4 and increase cyclic adenosine monophosphate levels, they differ in their chemical structures, selectivity, and therapeutic applications. For example:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used in the treatment of psoriatic arthritis.
Crisaborole: Used in the treatment of atopic dermatitis
This compound is unique in its specific binding properties and inhibitory efficacy, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C35H33FO8 |
|---|---|
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
(E)-4-[9-[(4-fluorophenyl)methoxy]-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-5-yl]oxybut-2-enoic acid |
InChI |
InChI=1S/C35H33FO8/c1-20(2)8-13-24-30-26(18-28(33(24)40-5)42-19-21-9-11-22(36)12-10-21)43-27-17-25-23(14-15-35(3,4)44-25)34(31(27)32(30)39)41-16-6-7-29(37)38/h6-12,14-15,17-18H,13,16,19H2,1-5H3,(H,37,38)/b7-6+ |
InChI-Schlüssel |
OVSHRJGAYOZGQR-VOTSOKGWSA-N |
Isomerische SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OC/C=C/C(=O)O)C |
Kanonische SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


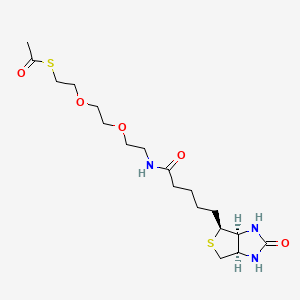
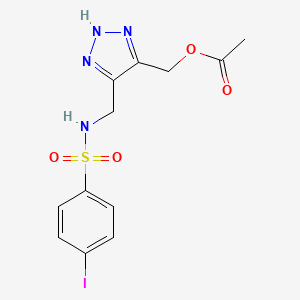
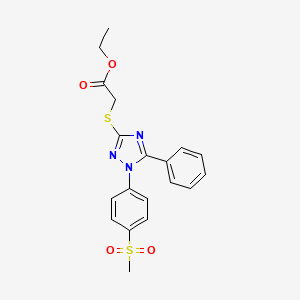
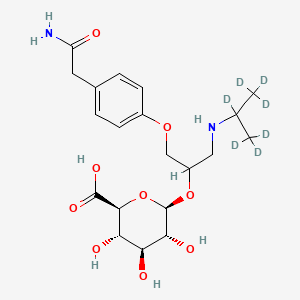
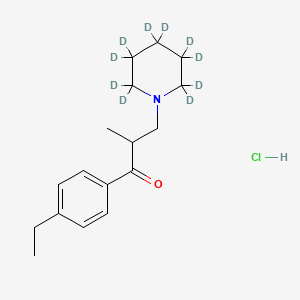
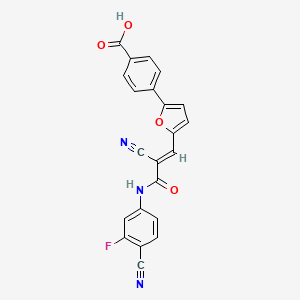



![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

